molecular formula C10H14N4O2 B11782354 Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate

Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate

Cat. No.: B11782354
M. Wt: 222.24 g/mol
InChI Key: FXPPDALHMKXUIR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of ethyl cyanoacetate with guanidine to form the pyrimidine ring, followed by the introduction of the cyclopropylamino group through nucleophilic substitution. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or cyclopropylamino groups can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like ethanol, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby affecting cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may have similar biological activities.

    Cyclopropylamino derivatives: Compounds with the cyclopropylamino group may exhibit similar chemical reactivity and biological properties.

    Ethyl esters: Compounds with the ethyl ester functional group may have comparable solubility and stability characteristics. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 5-amino-6-(cyclopropylamino)pyrimidine-4-carboxylate

InChI

InChI=1S/C10H14N4O2/c1-2-16-10(15)8-7(11)9(13-5-12-8)14-6-3-4-6/h5-6H,2-4,11H2,1H3,(H,12,13,14)

InChI Key

FXPPDALHMKXUIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)NC2CC2)N

Origin of Product

United States

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